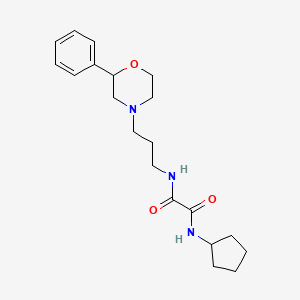![molecular formula C19H14FN5O3 B2422956 methyl 3-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}benzoate CAS No. 1251607-44-9](/img/structure/B2422956.png)
methyl 3-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}benzoate is a complex organic compound characterized by a unique structural arrangement. This compound features multiple functional groups, including a fluorophenyl group, a methyl group, and both triazole and oxadiazole heterocycles. Such a composition gives it a significant potential for various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. This compound is a complex organic molecule with multiple functional groups, which suggests it could interact with a variety of biological targets
Mode of Action
Based on its structural similarity to other bioactive compounds, it might interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions could lead to changes in the conformation or activity of the target molecules, thereby influencing cellular processes .
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could affect a wide range of biochemical pathways, leading to diverse downstream effects .
Pharmacokinetics
Based on its structural features, it is predicted to have high gastrointestinal absorption and be bbb permeant . The compound’s lipophilicity (Log Po/w) is estimated to be around 2.22, which could influence its distribution and bioavailability .
Result of Action
Based on its structural similarity to other bioactive compounds, it might exert its effects by modulating the activity of its target molecules, thereby influencing various cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}benzoate typically involves multistep reactions. Key steps often include:
Formation of the triazole ring: : This can be achieved through the Huisgen cycloaddition reaction, often referred to as a "click" reaction. This involves reacting an alkyne with an azide under copper-catalyzed conditions.
Formation of the oxadiazole ring: : This is generally synthesized from hydrazides and carboxylic acids or their derivatives under dehydrating conditions.
Subsequent esterification: : The final step often involves esterifying a benzoic acid derivative with methanol in the presence of a suitable acid catalyst like sulfuric acid or a dehydrating agent.
Industrial Production Methods
Industrial production methods for such a specialized compound may involve optimizing the above laboratory-scale processes for larger volumes. This includes ensuring efficient scaling-up of reaction vessels, maintaining stringent temperature controls, and utilizing continuous flow reactors to improve reaction efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: : The compound can undergo oxidative cleavage, particularly at the triazole ring, using reagents like potassium permanganate or osmium tetroxide.
Substitution Reactions: : The fluorophenyl group can participate in electrophilic aromatic substitution reactions, especially with reagents like nitrating agents or halogens.
Hydrolysis: : Ester groups in the compound can be hydrolyzed to their corresponding acids using either acidic or basic conditions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, osmium tetroxide.
Reduction: : Lithium aluminium hydride, sodium borohydride.
Substitution: : Halogenation agents (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products
Reactions involving methyl 3-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}benzoate typically lead to a variety of products including derivatives with altered functional groups or cleavage products depending on the reaction pathway.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound is often employed as a building block for more complex molecules. Its varied functional groups make it a versatile intermediate in synthetic organic chemistry.
Biology and Medicine
In biological and medicinal research, derivatives of this compound have shown potential as pharmaceuticals, particularly due to the bioactive nature of triazole and oxadiazole rings which are known to exhibit antimicrobial, antifungal, and anticancer properties.
Industry
In industrial applications, it can be utilized in the development of advanced materials, especially those requiring high thermal stability and chemical resistance.
Comparison with Similar Compounds
When compared to similar compounds, such as those with different substituents on the triazole ring or varying ester groups, methyl 3-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}benzoate stands out due to its unique combination of functional groups. This uniqueness often translates to enhanced biological activity and specificity in reactions.
List of Similar Compounds
Methyl 3-{3-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}benzoate
Methyl 3-{3-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}benzoate
Ethyl 3-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}benzoate
Each of these analogs offers slight modifications in chemical behavior, which can be leveraged for specific applications in research and industry.
Properties
IUPAC Name |
methyl 3-[3-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazol-5-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN5O3/c1-11-16(22-24-25(11)15-8-6-14(20)7-9-15)17-21-18(28-23-17)12-4-3-5-13(10-12)19(26)27-2/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKQNKWDVXLPKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)F)C3=NOC(=N3)C4=CC(=CC=C4)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
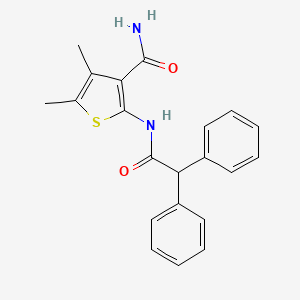
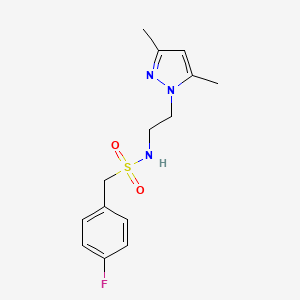
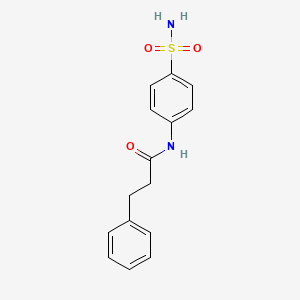
![N-[2-(2-chlorophenyl)-2-methoxyethyl]furan-3-carboxamide](/img/structure/B2422876.png)
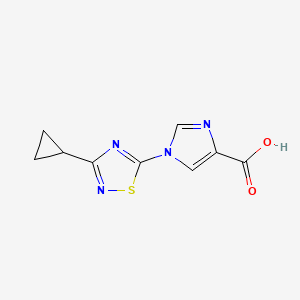
![N-(2-fluoro-4-methylphenyl)-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2422881.png)
![methyl 2-[(2E)-3-(2-chlorophenyl)prop-2-enamido]-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2422884.png)
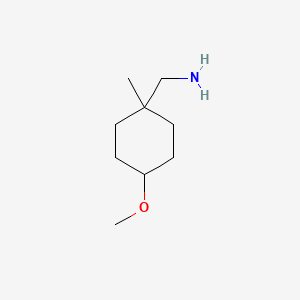
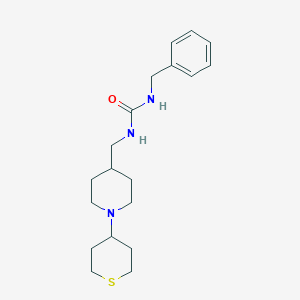
![6-Ethoxyimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B2422889.png)
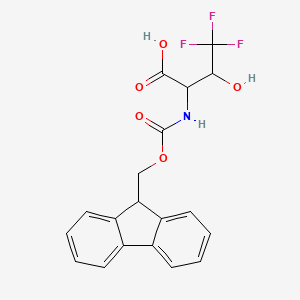
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea](/img/structure/B2422891.png)
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)picolinamide](/img/structure/B2422892.png)
